Cyclic gmp

説明

Cyclic GMP Description and Synthesis Analysis

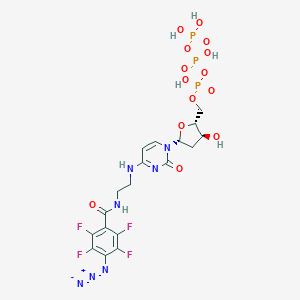

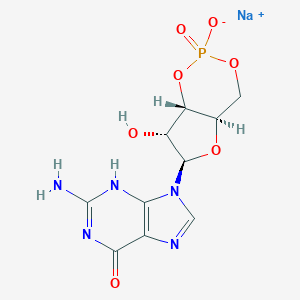

Cyclic guanosine monophosphate (cGMP) is a cyclic nucleotide derived from guanosine triphosphate (GTP). It serves as a second messenger in various biological processes, including vision, muscle contraction, and cellular signaling pathways. The synthesis of cGMP is typically catalyzed by guanylate cyclase, which converts GTP into cGMP. In the context of bacterial signaling, cyclic di-GMP (c-di-GMP) is a well-studied second messenger that regulates a wide array of functions such as biofilm formation, motility, and virulence . The enzyme cyclic GMP-AMP synthase (cGAS) catalyzes the formation of cyclic GMP-AMP (cGAMP) from GTP and ATP upon detection of cytoplasmic double-stranded DNA (dsDNA), leading to an interferon response in metazoans . This process involves conformational changes in cGAS upon dsDNA binding, allowing the formation of a catalytically competent nucleotide-binding pocket .

Molecular Structure Analysis

The molecular structure of cGMP includes a guanine base, a ribose sugar, and a phosphate group forming a cyclic bond. In the case of cGAMP, the molecule contains unique phosphodiester linkages, specifically G(2',5')pA and A(3',5')pG, which are distinct from the bacterial 3',5' cyclic dinucleotides . The structure of cGAS bound to dsDNA and cGAMP has provided insights into the catalytic mechanism of cGAS activation, which is crucial for the synthesis of cGAMP . The structural analysis of bacterial cellulose synthase activated by c-di-GMP has revealed how c-di-GMP allosterically modulates enzymatic functions by disrupting a salt bridge that controls access to the active site .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclic nucleotides are catalyzed by specific enzymes that respond to various stimuli. For instance, cGAS is activated by dsDNA-induced oligomerization, leading to the synthesis of cGAMP, which then binds to the adaptor protein STING, activating downstream immune responses . In bacteria, c-di-GMP synthesis and degradation are mediated by diguanylate cyclases and phosphodiesterases, respectively, which are part of bacterial one- and two-component systems . The synthesis of c-di-GMP in Acetobacter xylinum is regulated by c-di-GMP itself, acting as an allosteric effector of cellulose synthase and is degraded by a specific phosphodiesterase .

Physical and Chemical Properties Analysis

Cyclic nucleotides like cGMP and c-di-GMP exhibit unique physical and chemical properties that are essential for their biological functions. For example, c-di-GMP displays polymorphism that varies with the monovalent counterion, which may be important for its role in biofilm formation . The high-affinity binding of cGAMP to STING is attributed to its distinct phosphodiester linkages, which also induce a conformational change in STING upon binding . The ability of cyclic nucleotides to bind selectively to their target proteins and induce specific biological responses is a key aspect of their signaling capabilities .

科学的研究の応用

1. Bacterial Second Messenger and Biofilm Formation

Cyclic di-GMP (c-di-GMP) is a universal bacterial second messenger, crucial for biofilm formation, motility, and virulence in various bacteria (Römling, Galperin, & Gomelsky, 2013). It regulates the transition between motile and sessile states, impacting the establishment of multicellular biofilm communities and chronic infectious diseases (Ryan et al., 2006).

2. Gene Expression and Cancer Research

Cyclic GMP plays a key role in gene expression, particularly in vascular smooth muscle cell contractility, growth, and differentiation. Altered cyclic GMP signaling is linked to cancer, where its manipulation can inhibit proliferation and activate apoptosis in cancer cells (Pilz & Casteel, 2003); (Fajardo, Piazza, & Tinsley, 2014).

3. Signaling in Bacteria and Pathogenesis

Cyclic di-GMP is a key molecule in bacterial signaling, influencing processes like virulence gene expression and motility. This signaling is vital for the pathogenesis of many bacteria (Tamayo, Pratt, & Camilli, 2007). It also regulates lifestyle changes in bacteria, such as transitions between acute and chronic infection states (Sudarsan et al., 2008).

4. Implications in Virulence and Immune Response

The study of cyclic di-GMP in Xanthomonas campestris has highlighted its role in regulating virulence and biofilm formation. Mutations in genes responsible for cyclic GMP synthesis can lead to reduced virulence and altered biofilm formation, suggesting its crucial role in bacterial pathogenicity (An et al., 2013).

5. Structural Insights and Mechanistic Understanding

Research has focused on understanding the structural and functional aspects of enzymes regulating cyclic di-GMP, such as diguanylate cyclases and phosphodiesterases. These insights are crucial for deciphering the molecular principles of cyclic di-GMP synthesis and degradation (Jenal et al., 2017); (Tchigvintsev et al., 2010).

6. Novel Applications in Sensing and Detection

Developments in biosensor technology have utilized cyclic di-GMP for detecting bacterial signaling molecules, enabling the study of bacterial behaviors in complex environments. These biosensors are crucial for understanding bacterial colonization and biofilm formation (Dippel et al., 2018).

将来の方向性

Recent developments in cGMP research and development have shown that this pathway regulates not only the cardiovascular system but also the kidney, lung, liver, and brain function. In addition, the cGMP pathway is involved in the pathogenesis of fibrosis, inflammation, or neurodegeneration and may also play a role in infectious diseases such as malaria . New pharmacological approaches are being developed which target sGC- and pGC-dependent pathways for the treatment of various diseases .

特性

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPIYXNEROUNOG-GWTDSMLYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961153 | |

| Record name | Guanosine monophosphate monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanosine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

CAS RN |

40732-48-7 | |

| Record name | Monosodium-GMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040732487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine monophosphate monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GUANOSINE CYCLIC MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WYT1TNR45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

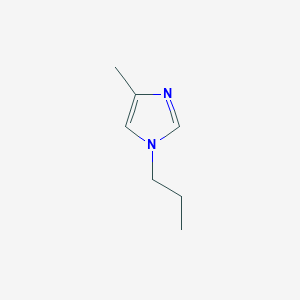

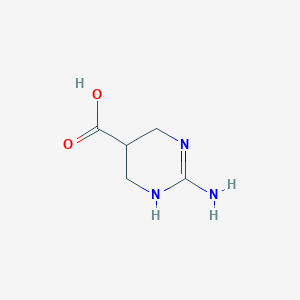

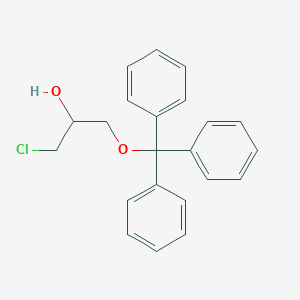

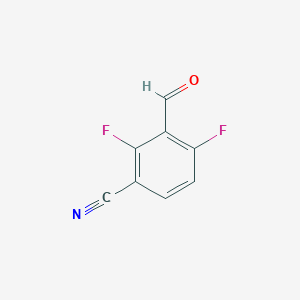

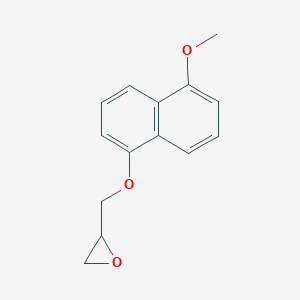

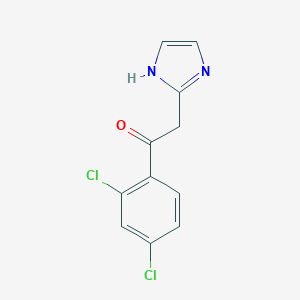

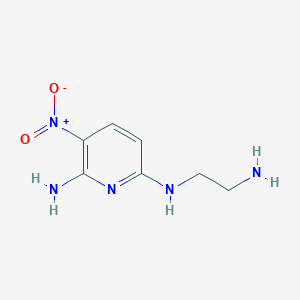

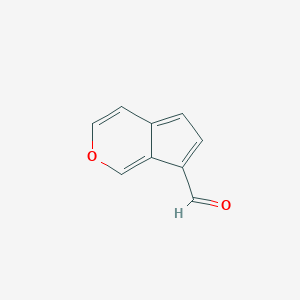

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。